[5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]-(1,2-oxazolidin-2-yl)methanone
Overview
Description
[5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]-(1,2-oxazolidin-2-yl)methanone: is a complex organic compound that features a unique combination of indole, pyrazole, and oxazolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]-(1,2-oxazolidin-2-yl)methanone typically involves multi-step organic reactions One common approach starts with the preparation of the indole derivative, followed by the formation of the pyrazole ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxazolidinone to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole or pyrazole rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties.
Scientific Research Applications
Chemistry
In chemistry, [5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]-(1,2-oxazolidin-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. It may exhibit activity against certain diseases, making it a subject of interest in pharmacological studies.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]-(1,2-oxazolidin-2-yl)methanone involves its interaction with specific molecular targets. The indole and pyrazole rings can bind to proteins or enzymes, modulating their activity. The oxazolidinone group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
[5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]-(1,2-oxazolidin-2-yl)methanone: can be compared with other compounds containing indole, pyrazole, or oxazolidinone groups, such as:
Uniqueness
The uniqueness of this compound lies in its combined structure, which allows it to exhibit properties and activities that are not observed in compounds containing only one of the functional groups. This makes it a versatile molecule for various applications in research and industry.
Properties
IUPAC Name |
[5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]-(1,2-oxazolidin-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-16(20-7-3-9-22-20)14-10-13(17-18-14)11-19-8-6-12-4-1-2-5-15(12)19/h1-2,4-6,8,10H,3,7,9,11H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRKGTMLKQKQMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(OC1)C(=O)C2=NNC(=C2)CN3C=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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